![molecular formula C16H18N4O B12231409 2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B12231409.png)
2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a complex organic compound that belongs to the class of heterocyclic compounds. It features a bicyclic structure with a pyrimidine and pyridine ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane can be achieved through various methods. One common approach involves the use of magnesium oxide nanoparticles as catalysts. This method includes the reaction of pyridin-3-yl-pyrimidin-2-yl derivatives with appropriate reagents under controlled conditions . Another method involves the use of classical reagents like trimethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine structure and exhibits comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with similar chemical properties and applications.
Uniqueness
2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[5-(2-methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H18N4O/c1-21-15-14(3-2-6-17-15)12-8-18-16(19-9-12)20-10-11-4-5-13(20)7-11/h2-3,6,8-9,11,13H,4-5,7,10H2,1H3 |
InChI Key |
ZHUHKARJKJOKFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.